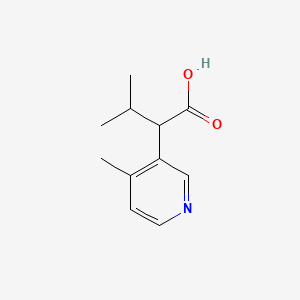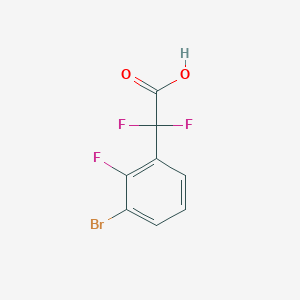
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a benzyl group substituted with bromine and fluorine atoms . It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-5-fluorobenzyl)oxy)azetidine typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with azetidine under specific conditions . The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted azetidine derivative .
Aplicaciones Científicas De Investigación
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2-Bromo-5-fluorobenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine and fluorine atoms on the benzyl group can enhance binding affinity and selectivity for these targets . The azetidine ring may also play a role in modulating the compound’s biological activity by influencing its three-dimensional structure and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-((2-Bromo-5-fluorobenzyl)oxy)azetidine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly impact its chemical reactivity and biological activity . This unique substitution pattern may confer distinct advantages in terms of binding affinity and selectivity for molecular targets .
Propiedades
Fórmula molecular |
C10H11BrFNO |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
3-[(2-bromo-5-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrFNO/c11-10-2-1-8(12)3-7(10)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |
Clave InChI |
ASPRDYWMCCWJOI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=C(C=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)


![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)



![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)
![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)





